molecular formula C6H8 B095483 (Z)-hex-3-en-1-yne CAS No. 17669-38-4

(Z)-hex-3-en-1-yne

Cat. No. B095483
CAS RN: 17669-38-4
M. Wt: 80.13 g/mol
InChI Key: CLFYLNSQRWCJAY-WAYWQWQTSA-N
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Description

(Z)-hex-3-en-1-yne is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is an alkyne that contains a triple bond between the second and third carbon atoms, with a cis configuration around the double bond. This compound has been used in various fields, including organic synthesis, material science, and biology.

Scientific Research Applications

(Z)-hex-3-en-1-yne has been used in various scientific research applications, including organic synthesis, material science, and biology. In organic synthesis, it has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. In material science, it has been used as a precursor for the synthesis of carbon nanotubes and graphene. In biology, it has been used as a tool for studying protein-ligand interactions and for the detection of reactive oxygen species.

Mechanism Of Action

The mechanism of action of (Z)-hex-3-en-1-yne is not well understood. It is believed to act as a Michael acceptor, reacting with nucleophiles, such as thiols and amines, to form covalent adducts. It has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

(Z)-hex-3-en-1-yne has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using (Z)-hex-3-en-1-yne in lab experiments include its ease of synthesis and its versatility as a building block for the synthesis of complex molecules. Its limitations include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the research on (Z)-hex-3-en-1-yne. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its potential as a tool for the detection of reactive oxygen species and for the study of protein-ligand interactions. Additionally, further research is needed to determine its potential toxicity and to develop methods for its safe handling and disposal.
Conclusion
In conclusion, (Z)-hex-3-en-1-yne is a versatile compound that has potential applications in various scientific research fields. Its synthesis method is well-established, and its mechanism of action is still being investigated. It has been shown to have various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on (Z)-hex-3-en-1-yne, including further investigation of its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (Z)-hex-3-en-1-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Wittig reaction, and the McMurry coupling reaction. The Sonogashira coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene, which can then be converted to an alkyne. The McMurry coupling reaction involves the reaction of two carbonyl compounds with a reducing agent, such as titanium tetrachloride, to form an alkene, which can then be converted to an alkyne.

properties

CAS RN

17669-38-4

Product Name

(Z)-hex-3-en-1-yne

Molecular Formula

C6H8

Molecular Weight

80.13 g/mol

IUPAC Name

(Z)-hex-3-en-1-yne

InChI

InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5-

InChI Key

CLFYLNSQRWCJAY-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\C#C

SMILES

CCC=CC#C

Canonical SMILES

CCC=CC#C

synonyms

(Z)-3-Hexen-1-yne

Origin of Product

United States

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